(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen - 1217237-98-3

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen

Catalog Number: EVT-1483273
CAS Number: 1217237-98-3
Molecular Formula: C24H25NO2
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(E/Z)-4-hydroxy Tamoxifen” is an active metabolite of tamoxifen . It is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It is cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells .

Synthesis Analysis

The synthesis of tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . The carbolithiation of diphenylacetylene and the consecutive cross-coupling with the appropriate 4-bromo-dimethylamine-ethylether yields (Z)-tamoxifen with a good (Z / E) selectivity (10: 1) and with yields up to 65% .

Molecular Structure Analysis

The molecular formula of “(E/Z)-4-hydroxy Tamoxifen” is C26H29NO2 . The SMILES representation is CC/C(C1=CC=CC=C1)=C(C2=CC=C(O)C=C2)/C3=CC=C(OCCN(C)C)C=C3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tamoxifen include the carbolithiation of diphenylacetylenes and their cross-coupling procedure . The formed nucleophilic sp2 vinyllithium reagent is quenched with an electrophile to provide a direct approach to substituted diarylalkenes .

Physical And Chemical Properties Analysis

“(E/Z)-4-hydroxy Tamoxifen” is a crystalline solid . It has a formula weight of 387.5 . It is soluble in DMF (20 mg/ml), DMSO (2 mg/ml), and Ethanol (20 mg/ml) .

Synthesis Analysis

The synthesis of Norendoxifen involves a multi-step process starting from Tamoxifen. Initially, Tamoxifen undergoes N-demethylation to form N-Desmethyltamoxifen, followed by 4-hydroxylation to yield Endoxifen (4-hydroxy-N-desmethyltamoxifen) . Finally, a second N-demethylation of Endoxifen produces Norendoxifen. The synthesis can be carried out using chemical methods or through enzymatic biotransformation using human liver microsomes or expressed cytochrome P450 enzymes [, ]. The resulting product is often a mixture of E- and Z- isomers, requiring further separation techniques like HPLC for isolating each isomer.

Molecular Structure Analysis

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, a triarylethylene derivative, shares structural similarities with Tamoxifen and its other metabolites [, ]. The core structure consists of a central ethylene moiety with three phenyl rings attached. The "E" and "Z" designation refer to the configuration of the substituents around the double bond in the ethylene group. E-Norendoxifen has the bulky substituents on opposite sides of the double bond, while Z-Norendoxifen has them on the same side. This difference in configuration impacts the spatial orientation of the molecule, potentially influencing its interactions with biological targets like the estrogen receptor and aromatase .

Chemical Reactions Analysis

Norendoxifen, primarily through its E-isomer, is a potent inhibitor of aromatase (CYP19A1), demonstrating competitive inhibition with a Ki value of 70 ± 9 nM . This inhibition prevents the conversion of androgens to estrogens, leading to a reduction in estrogen levels, crucial in hormone-dependent breast cancer treatment. Additionally, Norendoxifen has been investigated for its inhibitory effects on other cytochrome P450 enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP2C19 . While the E- and Z-isomers display comparable potencies against these enzymes, the inhibitory effects of Norendoxifen are less pronounced compared to its potent inhibition of aromatase. This suggests a relative selectivity of Norendoxifen for aromatase inhibition.

Mechanism of Action

The primary mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is through its antiestrogenic activity. Both E- and Z- isomers compete with estrogen for binding to the estrogen receptor (ER), thereby blocking estrogenic signaling in cells [, ]. This antiestrogenic action is particularly important in hormone-responsive breast cancer cells, where estrogen promotes cell growth and proliferation. By inhibiting estrogen signaling, Norendoxifen can effectively suppress the growth of these cancer cells. Furthermore, E-Norendoxifen exhibits potent and competitive inhibition of aromatase, further contributing to its antiestrogenic effects by reducing estrogen biosynthesis .

Applications
  • Breast Cancer Research: (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen serves as a crucial research tool for studying the mechanism of action of Tamoxifen and its metabolites in breast cancer treatment. Researchers investigate its antiestrogenic effects, aromatase inhibition properties, and its potential contribution to the overall efficacy of Tamoxifen therapy [, , ]. Understanding its individual contributions to treatment outcomes can guide the development of more effective and personalized therapies for breast cancer.
  • Drug Metabolism Studies: The formation of Norendoxifen from Tamoxifen involves complex metabolic pathways mediated by cytochrome P450 enzymes [, ]. Studying the kinetics and individual enzyme contributions to Norendoxifen formation helps researchers understand the interindividual variability in Tamoxifen metabolism and its impact on treatment efficacy. This knowledge can be leveraged to develop strategies for optimizing Tamoxifen therapy based on individual patient's metabolic profiles.
  • Development of New SERMs: The potent antiestrogenic activity and aromatase inhibition properties of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen make it a valuable lead compound for the development of new SERMs . Researchers can modify its structure to improve its pharmacological properties, exploring potential applications for treating other hormone-dependent diseases like endometriosis and osteoporosis.

Tamoxifen

Compound Description: Tamoxifen, also known as (Z)-2-[4-(1,2-Diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine, is a selective estrogen receptor modulator (SERM) widely used for the treatment and prevention of hormone-receptor-positive breast cancer. It acts as a prodrug, undergoing extensive metabolism to yield several active metabolites, including (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen. [, , , ]

Relevance: Tamoxifen is the parent compound of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, undergoing a series of metabolic transformations to produce this metabolite. The primary structural difference between the two lies in the demethylation of the tertiary amine group and hydroxylation at the 4-position of the central phenyl ring in (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen. [, ]

N-Desmethyltamoxifen

Compound Description: N-Desmethyltamoxifen, or (Z)-2-[4-(1,2-Diphenyl-1-butenyl)phenoxy]-N-methylethanamine, is a primary metabolite of Tamoxifen formed via N-demethylation catalyzed by CYP3A4/5 enzymes. It serves as an intermediate in the metabolic pathway leading to the formation of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen. [, ]

Relevance: N-Desmethyltamoxifen is directly related to (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen as its immediate precursor. A further N-demethylation step on N-Desmethyltamoxifen, again mediated by CYP3A4/5, produces (E/Z)-N,N-Didesmethyltamoxifen, which can then undergo 4-hydroxylation catalyzed by CYP2D6 to yield (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen.

4-Hydroxytamoxifen

Compound Description: 4-Hydroxytamoxifen, or (Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene, is another primary metabolite of Tamoxifen, produced via 4-hydroxylation catalyzed by CYP2D6 and potentially other cytochrome P450 enzymes. [, , , ] It displays potent antiestrogenic activity and is considered a significant active metabolite of Tamoxifen. [, , , ]

Relevance: 4-Hydroxytamoxifen is structurally similar to (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, sharing the 4-hydroxy group on the central phenyl ring. The primary difference lies in the presence of the dimethylaminoethyl side chain in 4-Hydroxytamoxifen, which is absent in (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen.

(Z)-Endoxifen

Compound Description: (Z)-Endoxifen, also known as (Z)-4-Hydroxy-N-desmethyltamoxifen or (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N-methylethan-1-ol, is a secondary metabolite of Tamoxifen. It is formed from N-Desmethyltamoxifen through 4-hydroxylation specifically catalyzed by CYP2D6. [, ] (Z)-Endoxifen exhibits potent antiestrogenic activity and is considered a crucial active metabolite of Tamoxifen. [, , ]

Relevance: (Z)-Endoxifen is an isomer of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, differing only in the stereochemistry of the double bond in the butenyl side chain. Both compounds share the 4-hydroxy group on the central phenyl ring and the desmethylated ethanolamine side chain. [, ]

Norendoxifen

Compound Description: Norendoxifen, or N,N-Didesmethyl-4-hydroxy-tamoxifen, exists as both E- and Z-isomers. It acts as a potent aromatase inhibitor (AI), with the E-isomer exhibiting significantly stronger inhibitory activity than the Z-isomer against aromatase (CYP19). Norendoxifen is also capable of inhibiting other cytochrome P450 enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP2C19, indicating potential for drug-drug interactions.

Relevance: Norendoxifen is an isomeric mixture of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen. It shares the exact same structural features, differing only in the stereochemistry around the double bond in the butenyl side chain.

3,4-Dihydroxytamoxifen

Compound Description: 3,4-Dihydroxytamoxifen, also known as (Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1-(3, 4-dihydroxyphenyl)-2-phenyl-1-butene, is a metabolite of Tamoxifen that can be further oxidized to a reactive o-quinone. This o-quinone has the potential to alkylate and/or oxidize cellular macromolecules, possibly contributing to the carcinogenic effects of Tamoxifen.

α-Hydroxytamoxifen

Compound Description: α-Hydroxytamoxifen, or (E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-buten-3-ol, is a metabolite of Tamoxifen that has been identified as the major DNA-reactive metabolite in rats. It has been implicated in the genotoxic effects of Tamoxifen observed in animal models.

Relevance: α-Hydroxytamoxifen is a structural analog of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen. It shares the triarylethylene core structure with the addition of a hydroxyl group on the alpha-carbon of the butenyl side chain.

Properties

CAS Number

1217237-98-3

Product Name

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen

IUPAC Name

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23-

InChI Key

YCQBLTPGQSYLHD-VHXPQNKSSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3

Synonyms

4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol;

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.